molecular formula C10H15NO3 B12595293 2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI)

2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI)

Cat. No.: B12595293
M. Wt: 197.23 g/mol
InChI Key: MUGVIRKRXMKLES-SNAWJCMRSA-N
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Description

2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI) is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI) typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Butenoic Acid Moiety: This step involves the addition of the butenoic acid group to the piperidine ring, often through a condensation reaction.

    Oxidation: The final step may involve oxidation to introduce the oxo group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoicacid,4-(1-piperidinyl)-4-oxo-(9CI)
  • 2-Butenoicacid,4-(2-methyl-1-piperidinyl)-4-oxo-(9CI)

Uniqueness

2-Butenoicacid,4-(3-methyl-1-piperidinyl)-4-oxo-(9CI) is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(E)-4-(3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H15NO3/c1-8-3-2-6-11(7-8)9(12)4-5-10(13)14/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)/b5-4+

InChI Key

MUGVIRKRXMKLES-SNAWJCMRSA-N

Isomeric SMILES

CC1CCCN(C1)C(=O)/C=C/C(=O)O

Canonical SMILES

CC1CCCN(C1)C(=O)C=CC(=O)O

Origin of Product

United States

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